3-Ethyl-4-hydroxy-5-methylbenzonitrile is a substituted phenol derivative featuring a nitrile group. It has primarily been studied as a key building block in the synthesis of Cenerimod [], a drug candidate investigated for its potential as an S1P1 receptor modulator. S1P1 receptor modulation has been explored for its potential therapeutic effects in various autoimmune diseases, including multiple sclerosis.
Generation 1 []: This route started from 2-ethyl-6-methylaniline and involved a sequence of para-bromination, cyanation, and Sandmeyer hydroxylation. While this route delivered the desired product, it involved safety-critical steps, undesirable solvents, laborious workup procedures, a low overall yield (40-45%), and suboptimal green metrics (PMI: 210).
Generation 2 []: This improved route introduced the nitrile group via a para-selective formylation of 2-ethyl-6-methylaniline, followed by transformation of the aldehyde intermediate into the nitrile using hydroxylamine-O-sulfonic acid (HOSA). This three-step sequence (Sandmeyer hydroxylation, Duff formylation, and HOSA-promoted nitrile formation) resulted in a significantly improved overall yield (69%), excellent purity (99.3%), and a more favorable PMI (81).
CAS No.: 14681-59-5
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4
CAS No.: 2565-30-2